molecular formula C8H16N2 B2376109 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 878155-47-6

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine

Cat. No.: B2376109
CAS No.: 878155-47-6
M. Wt: 140.23
InChI Key: CLPVUDZYVCDMBZ-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine (CAS 878155-47-6) is a chiral amine building block featuring a rigid, three-dimensional 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold. This structure is of significant interest in advanced organic synthesis and medicinal chemistry, serving as a key precursor for the development of novel chiral catalysts and ligands . Compounds based on this chiral bicyclic backbone are recognized as versatile platforms for creating molecules with interesting biological activity and for application in asymmetric synthesis . Researchers utilize this scaffold and its derivatives to design chiral organocatalysts, such as polyamines and amides, which have demonstrated excellent catalytic activity and good diastereo- and enantioselectivity in carbon-carbon bond-forming reactions like the aldol reaction . The rigid and sterically defined nature of the bicyclic system, which contains multiple stereogenic centers, provides a chiral environment that can impart high levels of stereocontrol in catalytic asymmetric transformations . With a molecular formula of C 8 H 16 N 2 and a molecular weight of 140.23 g/mol, it is supplied with a typical purity of ≥95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-3-4-10-6-7-1-2-8(10)5-7/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPVUDZYVCDMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition Strategies

Core Bicyclic Framework Formation

The Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide forms 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (II), a key intermediate. Optimal conditions involve:

  • Solvent : Dichloromethane (CH₂Cl₂)
  • Temperature : -20°C to +40°C
  • Catalyst : None required (thermal activation)

Hydrolysis of (II) using acetic acid yields 2-azabicyclo[2.2.1]hept-5-en-3-one, which undergoes reductive amination with ethylamine to install the ethanamine side chain.

Table 1: Comparative Yields in Diels-Alder Pathways
Step Reagents/Conditions Yield (%) Reference
Diels-Alder adduct CH₂Cl₂, 25°C, 24 hr 83
Hydrolysis AcOH, H₂O, reflux 76
Reductive Amination Ethylamine, NaBH₃CN, MeOH 62

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

WO2017072596A1 demonstrates the use of Pd(OAc)₂ and triphenylphosphine to couple boronate esters with brominated intermediates. For example:

  • Substrate : (1R,3S,4S)-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane
  • Conditions : 1,4-dioxane/H₂O (3:2), 80–85°C, 1–3 hr
  • Yield : 72–78%

Buchwald-Hartwig Amination

The ethanamine moiety is introduced via Pd₂(dba)₃ -catalyzed coupling of bromoazabicycloheptanes with ethylene diamine derivatives. Key parameters:

  • Ligand : Xantphos
  • Base : Cs₂CO₃
  • Solvent : Toluene, 110°C

Intramolecular Cyclization Approaches

Curtius Rearrangement

Cyclohex-3-enecarboxylic acid derivatives undergo Curtius rearrangement to form azabicycloheptane precursors:

  • Acyl azide formation : NaN₃, HCl, 0°C
  • Thermal decomposition : Xylene, 140°C
  • Cyclization : NaH, THF, 65°C

This method achieves 18–36% overall yield but requires strict anhydrous conditions.

Radical-Mediated Cyclization

The UCLA study reports rhodium-catalyzed hydrogenation of chlorinated intermediates (e.g., 7) to generate stereochemically pure azabicycloheptanes:

  • Catalyst : 5% Rh/C
  • Conditions : H₂ (1 atm), Et₃N, EtOAc
  • Yield : 49% for amine product

Functional Group Interconversion

Nitrile Reduction

Late-stage reduction of 2-azabicycloheptane carbonitriles using LiAlH₄ or BH₃·THF converts nitriles to primary amines:

  • Substrate : 7-Azabicyclo[2.2.1]heptane-1-carbonitrile
  • Reductant : BH₃·THF, 0°C → 25°C
  • Yield : 85%

Reductive Amination

Ketone intermediates (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) react with ethylamine under NaBH₃CN to form the target amine:

  • Molar ratio : 1:1.2 (ketone:amine)
  • Solvent : MeOH, 25°C, 12 hr

Industrial-Scale Optimization

Continuous Flow Synthesis

Benchchem highlights microreactor technology for safer handling of exothermic steps:

  • Residence time : 2–5 min
  • Temperature control : ±1°C
  • Throughput : 1.2 kg/hr

Crystallization Protocols

Final purification employs anti-solvent crystallization :

  • Solvent system : Acetone/H₂O (4:1)
  • Particle size : 50–100 μm (controlled by cooling rate)
  • Purity : >99.5% by HPLC

Comparative Analysis of Methods

Table 2: Synthetic Route Evaluation
Method Advantages Limitations Typical Yield (%)
Diels-Alder Scalable, mild conditions Requires toxic sulfonyl reagents 62
Palladium catalysis Stereoselective High catalyst loading 78
Radical cyclization Excellent stereo-control Low functional group tolerance 49

Chemical Reactions Analysis

Types of Reactions

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential
Research indicates that 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine may serve as a pharmacophore in drug design, particularly for developing compounds targeting neurological disorders. Its structural features allow for interactions with specific receptors or enzymes, making it a candidate for therapeutic applications.

Case Study:
A study published in PubMed highlights the compound's role in the development of selective inhibitors for γ-secretase, an enzyme implicated in Alzheimer's disease. The research emphasizes the compound's ability to penetrate the blood-brain barrier and its potential for high selectivity towards presenilin-1 complexes, indicating its promise as a lead compound in neuropharmacology .

Synthetic Organic Chemistry

2.1 Synthesis and Functionalization
The synthesis of this compound has been explored through various methodologies, including palladium-catalyzed reactions and Diels-Alder reactions, which facilitate the formation of complex bicyclic structures.

Data Table: Synthesis Methods Overview

MethodologyDescriptionOutcome
Palladium-Catalyzed ReactionsUtilizes palladium catalysts for efficient synthesisHigh yield of bicyclic amines
Diels-Alder ReactionsCombines furans with dienophilesFormation of bridged aza-bicyclic structures

3.1 Binding Affinity Studies
Investigations into the binding affinity of this compound with various biological targets have shown promising results, suggesting its utility as a scaffold for designing new drugs.

Case Study:
A study focusing on the compound's interaction with neurotransmitter receptors demonstrated its potential to modulate receptor activity, which could lead to new treatments for psychiatric disorders .

Mechanism of Action

The mechanism by which 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Azabicyclo Core

The 2.2.1 bicyclo system distinguishes this compound from analogs with alternative ring sizes or substitution patterns:

  • 2-(2-Azabicyclo[4.1.0]heptan-2-yl)ethanamine (): Features a 7-membered bicyclo[4.1.0] system, introducing a cycloheptene-like strain. This structural difference impacts reactivity and molecular geometry.
  • 2-Azabicyclo[2.2.0]hexanes (): Smaller 6-membered bicyclo[2.2.0] core, which limits steric bulk and alters binding affinity in receptor interactions.

Key Insight : The 2.2.1 system balances ring strain and stability, favoring applications in drug design where conformational rigidity is critical.

Substituent Effects on Pharmacological and Physical Properties

The ethanamine group in the target compound is replaced with diverse functional groups in analogs, leading to distinct properties:

Compound Name Substituent Molecular Formula Key Differences Source
2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid Thiazole-carboxylic acid C10H12N2O2S Enhanced acidity; potential for hydrogen bonding and metal coordination due to carboxylic acid group .
5-(2-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde Furan-carbaldehyde C11H13NO2 Electrophilic aldehyde group enables Schiff base formation; furan ring increases aromatic interactions .
2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde Pyridine-carbaldehyde C12H14N2O Pyridine’s electron-deficient nature modifies solubility and base strength compared to ethanamine .
2-(Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonitrile Trifluoroacetyl-cyano C9H9F3N2O Strong electron-withdrawing groups increase metabolic stability but reduce basicity .

Notable Trends:

  • Carboxylic acid derivatives (e.g., ) exhibit higher polarity, improving water solubility but limiting blood-brain barrier penetration.
  • Aromatic substituents (furan, pyridine) enhance π-π stacking interactions, beneficial for targeting enzymes or receptors with hydrophobic pockets.

Physicochemical Properties

  • Molecular Weight : Ranges from 155.3 g/mol (simpler bicyclo[4.1.0] analogs, ) to 458.2 g/mol (spirocyclic derivatives, ).
  • Polarity : Carboxylic acid derivatives (e.g., ) have higher logP values compared to ethanamine analogs.
  • Stability : Trifluoroacetyl groups () enhance resistance to enzymatic degradation but may introduce toxicity concerns.

Biological Activity

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine, also known as a derivative of the bicyclic amine structure, has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic framework, which influences its interactions with various biological targets.

  • Molecular Formula : C8H16N2
  • Molecular Weight : 156.23 g/mol
  • CAS Number : 57640033

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems, particularly the cholinergic system. Research indicates that this compound may function as a muscarinic receptor ligand, influencing neurotransmission and potentially exhibiting psychoactive properties.

1. Neurotransmitter Interaction

Studies have shown that compounds similar to this compound can modulate cholinergic activity, which is crucial for cognitive functions such as memory and learning.

2. Potential Therapeutic Applications

Due to its structural similarities with known psychoactive substances, this compound may have implications in treating neurodegenerative diseases or cognitive impairments.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Muscarinic Receptor ModulationDemonstrated potential in enhancing cholinergic signaling in vitro.
Neuroprotective EffectsShowed promise in reducing oxidative stress in neuronal cells.
Psychoactive PropertiesIndicated possible anxiolytic effects in animal models.

Case Study Example:

A study evaluated the effects of a related bicyclic amine on cognitive function in a murine model. The results indicated that administration of the compound resulted in improved performance in memory tasks, suggesting a potential role in enhancing cognitive functions through cholinergic modulation.

Toxicological Profile

While the therapeutic potential is promising, it is essential to assess the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe dosage ranges for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate intermediate routes. For example, tert-butyl (2-(2-azabicyclo[4.1.0]heptan-2-yl)ethyl)carbamate is hydrolyzed under acidic conditions to yield the hydrochloride salt . Key variables include reaction time (e.g., 12–24 hours for hydrolysis) and solvent choice (e.g., DMSO-d6 for NMR characterization). Yield optimization often requires adjusting stoichiometry of reagents like HCl.

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1H NMR (400 MHz, DMSO-d6) reveals characteristic peaks: δ 3.90–3.35 ppm (m, 8H, bicyclic and ethanamine protons) and δ 2.44–2.11 ppm (m, 2H, bridgehead protons) . Mass spectrometry (e.g., M+1 = 141.3 for the hydrochloride salt) further validates molecular weight .

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